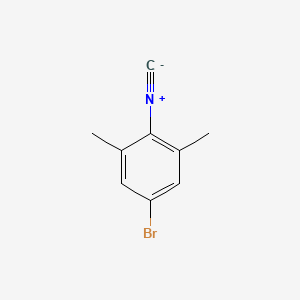![molecular formula C19H10N2O3 B2736828 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid CAS No. 904504-42-3](/img/structure/B2736828.png)
8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid is a complex heterocyclic compound that belongs to the class of fused indole and naphthyridine derivatives. These compounds are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of indole derivatives with naphthyridine intermediates under acidic or basic conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the fused ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in chloroform.
Major Products: The major products formed from these reactions include various substituted derivatives that can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It also interacts with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
1,5-Naphthyridine derivatives: Known for their biological activities and used in medicinal chemistry.
Indole derivatives: Widely studied for their pharmacological properties and applications in drug development.
Uniqueness: 8-Oxo-8H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxylic acid stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaene-10-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3/c22-18-12-7-2-1-6-11(12)16-17-13(9-14(20-16)19(23)24)10-5-3-4-8-15(10)21(17)18/h1-9H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXJAVDWZJDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC(=N3)C(=O)O)C5=CC=CC=C5N4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-cyano-3-[2-(N-methylacetamido)-1,3-thiazol-4-yl]-N-(naphthalen-1-yl)prop-2-enamide](/img/structure/B2736746.png)

![3-[2-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2736749.png)

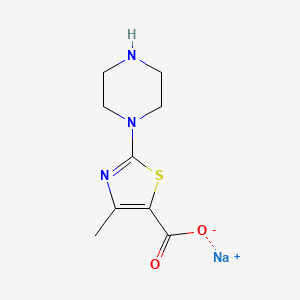
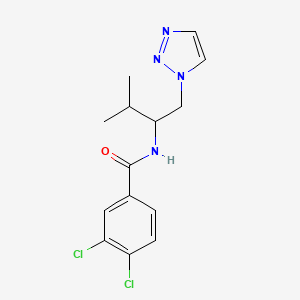

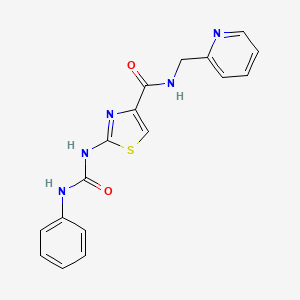
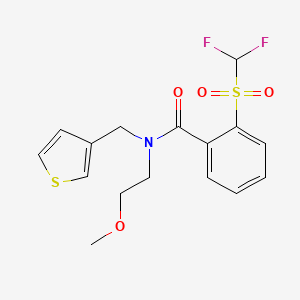
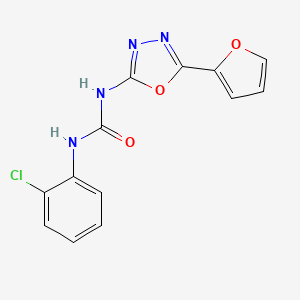
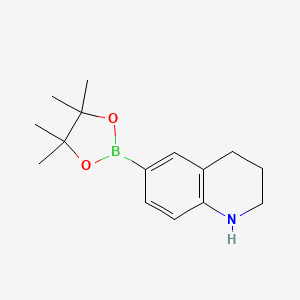

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
